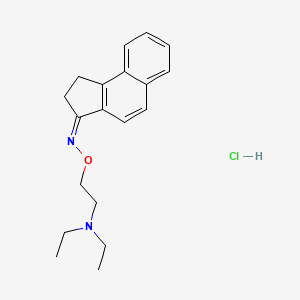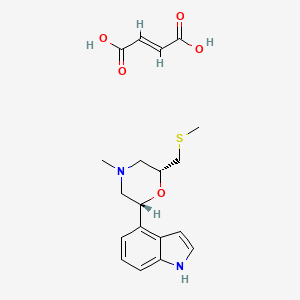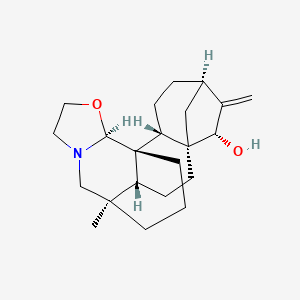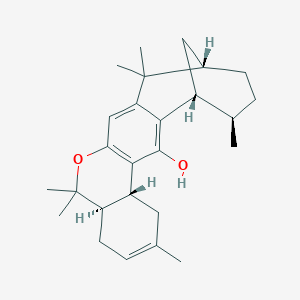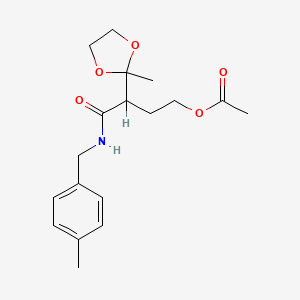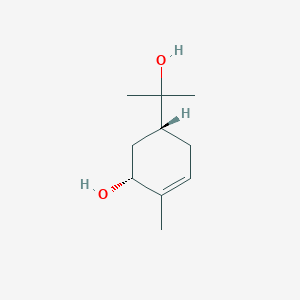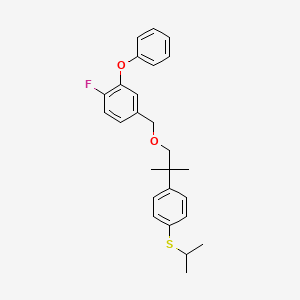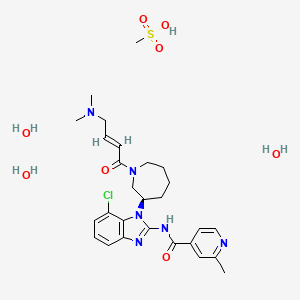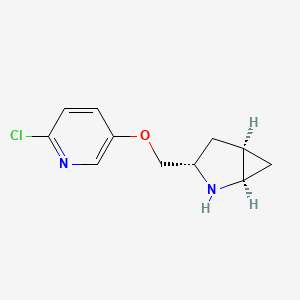
5,7-Dichloroemodin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroemodin is a chlorinated derivative of emodin, a naturally occurring anthraquinone. It has the molecular formula C15H8Cl2O5 and is known for its various biological activities.
Preparation Methods
5,7-Dichloroemodin can be synthesized from emodin through chlorinationThis can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the chlorination process.
Chemical Reactions Analysis
5,7-Dichloroemodin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into hydroquinones, which have different biological activities.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Medicine: Research has indicated its potential as an anti-cancer and anti-inflammatory agent.
Industry: It can be used in the development of dyes and pigments due to its anthraquinone structure.
Mechanism of Action
The mechanism of action of 5,7-Dichloroemodin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, such as the endothelin-1 type B receptor . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities. The compound’s ability to interact with multiple molecular pathways makes it a versatile agent in therapeutic research .
Comparison with Similar Compounds
5,7-Dichloroemodin is unique among its analogs due to the specific positioning of chlorine atoms. Similar compounds include:
- 5-Chloroemodin
- 7-Chloroemodin
- 4,5,7-Trichloroemodin
- 7-Bromoemodin
- 5,7-Dibromoemodin
These compounds share similar structures but differ in their biological activities and chemical properties
Properties
CAS No. |
19697-87-1 |
|---|---|
Molecular Formula |
C15H8Cl2O5 |
Molecular Weight |
339.1 g/mol |
IUPAC Name |
1,3-dichloro-2,4,5-trihydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H8Cl2O5/c1-4-2-5-7(6(18)3-4)13(20)9-8(12(5)19)10(16)15(22)11(17)14(9)21/h2-3,18,21-22H,1H3 |
InChI Key |
ANEHFIKAXIZHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


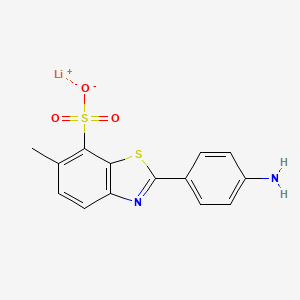
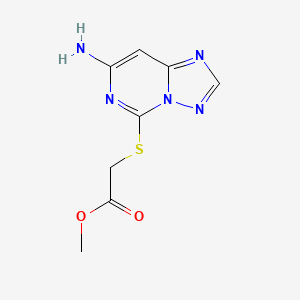

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
